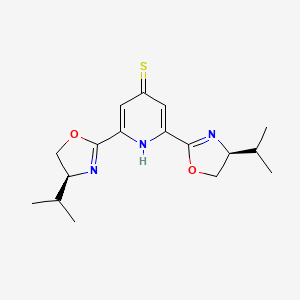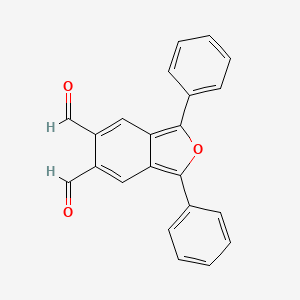
1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is a complex organic compound known for its unique chemical properties and applications. It is a derivative of 1,3-diphenylisobenzofuran, which is widely used as a fluorescent probe and in various chemical reactions. The compound’s structure includes two phenyl groups attached to an isobenzofuran core, with aldehyde groups at the 5 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide to form a lactol intermediate. This intermediate is then subjected to acidic conditions to eliminate water and form 1,3-diphenylisobenzofuran .
This can be achieved through selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions
Major Products Formed
Oxidation: 1,3-Diphenylisobenzofuran-5,6-dicarboxylic acid
Reduction: 1,3-Diphenylisobenzofuran-5,6-dimethanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde has several applications in scientific research:
作用机制
The mechanism by which 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde exerts its effects involves its interaction with reactive oxygen species. The compound acts as a fluorescent probe, reacting specifically with singlet oxygen to form endoperoxides. This reaction leads to the formation of 1,2-dibenzoylbenzene, which can be detected using fluorescence spectroscopy . The molecular targets and pathways involved include oxidative stress pathways and cellular signaling mechanisms related to ROS .
相似化合物的比较
Similar Compounds
1,3-Diphenylisobenzofuran: The parent compound, known for its use as a fluorescent probe and in Diels-Alder reactions.
2,5-Diphenyl-3,4-benzofuran: A similar compound with different substitution patterns, used in organic synthesis and materials science.
Uniqueness
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is unique due to the presence of aldehyde groups at the 5 and 6 positions, which allows for additional functionalization and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
64218-56-0 |
|---|---|
分子式 |
C22H14O3 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
1,3-diphenyl-2-benzofuran-5,6-dicarbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-17-11-19-20(12-18(17)14-24)22(16-9-5-2-6-10-16)25-21(19)15-7-3-1-4-8-15/h1-14H |
InChI 键 |
DOYSNJDSLSMSMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=CC=C4)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


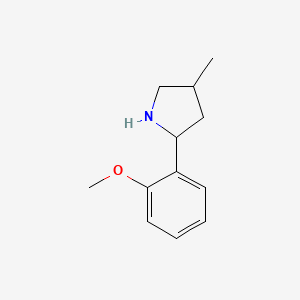

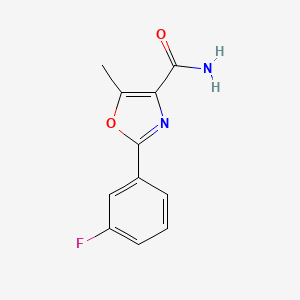
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
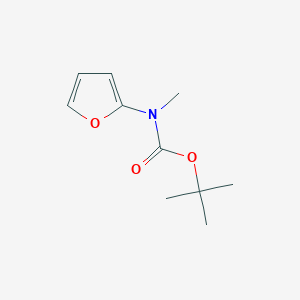
![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
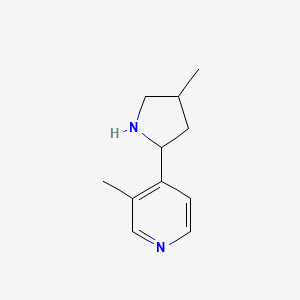
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
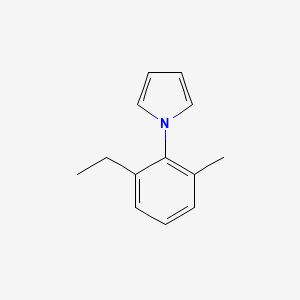

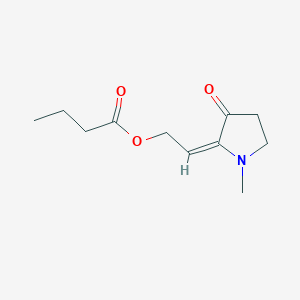
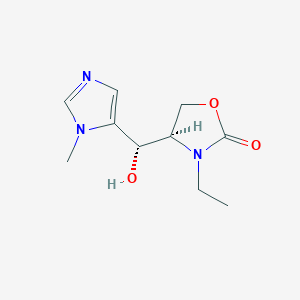
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
